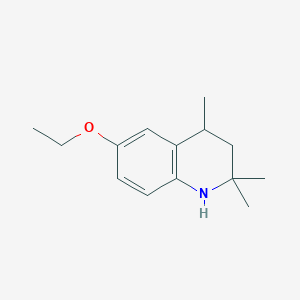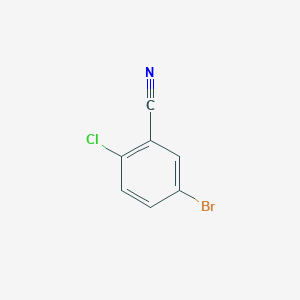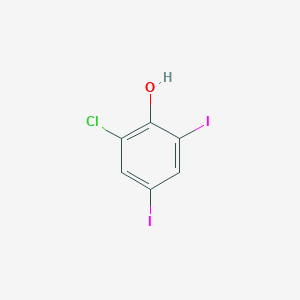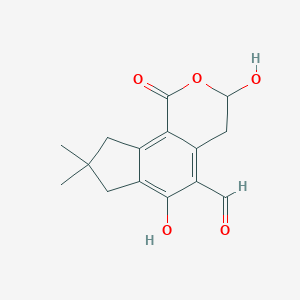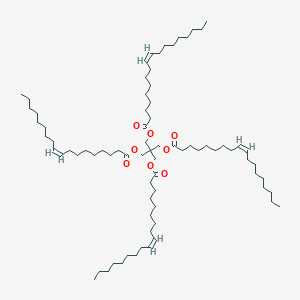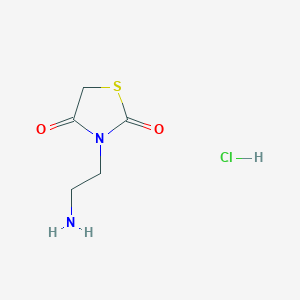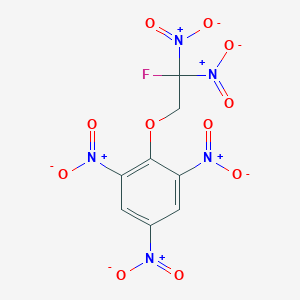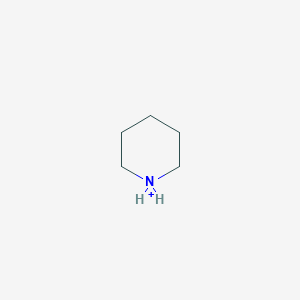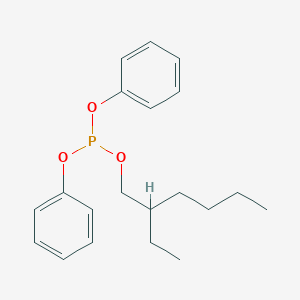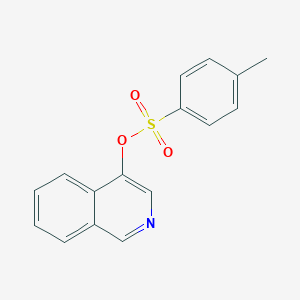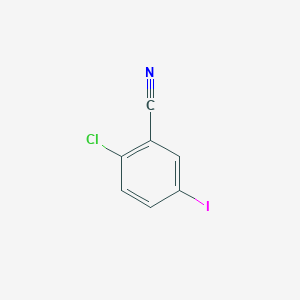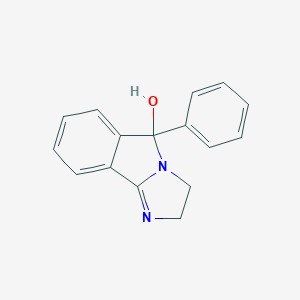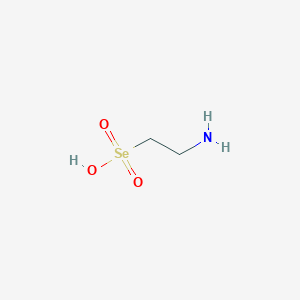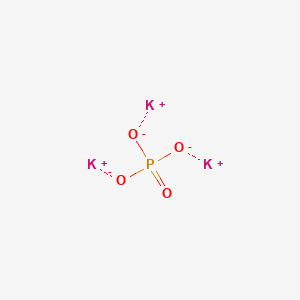
Besulpamide
Vue d'ensemble
Description
Besulpamide is a sulfamoylchlorobenzoic acid derivative with diuretic activity . It is similar in diuretic activity to that of chlorthalidone, clopamide, and xipamide .
Molecular Structure Analysis
Besulpamide has a chemical formula of C15H16ClN3O3S . Its exact mass is 353.06 and its molecular weight is 353.821 . The elemental analysis shows that it contains C (50.92%), H (4.56%), Cl (10.02%), N (11.88%), O (13.57%), and S (9.06%) .Physical And Chemical Properties Analysis
The physical and chemical properties of Besulpamide include its molecular structure and weight, as mentioned above . Other properties such as solubility, melting point, boiling point, and stability are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Molecular Structure and Mechanism
- Besulpamide has been investigated using NMR spectroscopy and mass spectrometry. Studies have proposed a mechanism for the formation of besulpamide salt and discussed the tautomerism of its hydroxy derivatives. X-ray crystallography revealed two independent molecular conformations in besulpamide's crystal structure (Frigola, 1989).
Pharmacological Properties
- In experimental studies, besulpamide showed significant diuretic activity in rats and dogs, comparable to chlorthalidone, clopamide, and xipamide. It also exhibited antihypertensive activity similar to hydrochlorothiazide and enhanced the antihypertensive effects of captopril in spontaneously hypertensive rats (Colombo et al., 1987).
Pharmacokinetics
- The pharmacokinetics of besulpamide were studied in rats and dogs. It demonstrated similar kinetic characteristics in both genders of rats, with a biological half-life of 1-4 hours and nearly complete bioavailability. Urinary excretion of unchanged besulpamide varied between species and administration methods (Esteve et al., 1987).
Toxicological Studies
- Studies on the acute, subacute, and subchronic toxicity of besulpamide in rats and mice indicated very low toxicity. The tests did not reveal significant toxic signs or lesions attributable to besulpamide, even though characteristic effects of diuretic activity were observed (Demestre et al., 1987).
Propriétés
IUPAC Name |
(1Z)-4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYDXDNOWKEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=[N+](C(=C1)C)/N=C(/C2=CC(=C(C=C2)Cl)S(=O)(=O)N)\[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920016 | |
| Record name | 4-Chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzene-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Besulpamide | |
CAS RN |
90992-25-9 | |
| Record name | Besulpamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090992259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzene-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESULPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048UJ2MM65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



